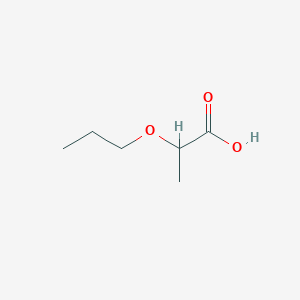

2-Propoxypropanoic acid

描述

Historical Context and Significance in Organic Chemistry Research

The historical significance of 2-propoxypropanoic acid and its derivatives is multifaceted, branching into agrochemicals and polymer science. In the realm of organic chemistry, the non-fluorinated versions, such as 2-(4-hydroxyphenoxy)propionic acid, are recognized as vital intermediates in the synthesis of phenoxy and heterocyclic oxy-phenoxy propionic acid herbicides. google.comnih.gov These herbicides have been a cornerstone of modern agriculture due to their high efficiency and selectivity. nih.gov Synthesis methods for these compounds have evolved, often involving the reaction of a phenol, like hydroquinone, with an alpha-halogenated propionic ester. google.com

A significant development in the history of this compound class came with the introduction of its perfluorinated analog, perfluoro-2-propoxypropanoic acid (PFPrOPrA), commercially known as GenX. natlawreview.com Developed by the Chemours Company and introduced in 2009, GenX was created as a processing aid for producing high-performance fluoropolymers like Teflon, intended to replace the long-chain per- and polyfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA). natlawreview.comepa.gov This substitution was driven by growing regulatory pressure and health concerns associated with PFOA. natlawreview.com The synthesis of GenX typically involves the dimerization of hexafluoropropylene oxide (HFPO). wikipedia.org The emergence of GenX as a PFOA substitute has made it a compound of immense interest and concern, marking a new chapter in the study of fluorinated organic compounds. natlawreview.comresearchgate.net

Role of this compound as a Research Target

The role of this compound as a research target is diverse, largely depending on its specific chemical structure.

Non-fluorinated this compound : This compound and its derivatives are primarily research targets in the field of synthetic organic chemistry. They serve as fundamental building blocks for creating more complex molecules, especially esters and amides. Their most prominent role is as a key intermediate in the production of aryloxyphenoxypropionic acid herbicides, a class of chemicals vital to the agricultural industry. nih.gov Research often focuses on optimizing synthesis routes to improve yield and reduce byproducts. google.com

Perfluoro-2-propoxypropanoic Acid (GenX/HFPO-DA) : As a replacement for PFOA, GenX has become a major global research target for environmental scientists, toxicologists, and health agencies. researchgate.netnih.gov Having been detected in aquatic environments worldwide, a significant body of research is dedicated to understanding its environmental fate, transport, and potential for bioaccumulation. researchgate.netnih.govacs.org It is a focal point for the development of new water purification and remediation technologies. researchgate.netwaterwastewaterasia.comnih.gov Toxicological studies are actively investigating its health effects, comparing its potency to legacy PFAS compounds like PFOA. natlawreview.comacs.org The U.S. Environmental Protection Agency (EPA) has conducted human health toxicity assessments for GenX to establish safety guidelines. epa.govepa.gov

(2S)-2-amino-3-propoxypropanoic acid : This chiral amino acid derivative represents another frontier of research. Its unique structure makes it a valuable target in biochemical and pharmaceutical research. smolecule.com Studies suggest it may have biological activity related to neurotransmission, potentially interacting with N-Methyl-D-aspartate (NMDA) receptors, which are crucial for memory and synaptic plasticity. smolecule.com This positions it as a compound of interest for investigating potential therapeutic roles in neurological disorders. smolecule.com

Overview of Current Research Directions Pertaining to this compound

Current research on this compound and its analogs is vibrant and expanding, driven by industrial needs and environmental health concerns.

For Perfluoro-2-propoxypropanoic acid (GenX) , research is overwhelmingly focused on its environmental and health impacts. Key directions include:

Environmental Remediation : A major area of investigation is the removal of GenX from contaminated water sources. Studies are comparing the effectiveness of various adsorbents like granular activated carbon (GAC), powdered activated carbon (PAC), and different anion-exchange resins. researchgate.netcumbria.ac.uk Research has shown that anion-exchange resins can have a significantly higher adsorption capacity for GenX compared to activated carbons. researchgate.net New adsorbent materials, such as amidoxime (B1450833) surface-functionalized nanofibers and advanced redox-copolymers, are being developed and tested to achieve more efficient removal. nih.govrsc.org The mechanisms of adsorption, including anion exchange, electrostatic interactions, and hydrophobic interactions, are being studied in detail to optimize these technologies. researchgate.netcumbria.ac.uk

Toxicology and Risk Assessment : With GenX being a replacement for PFOA, its toxicological profile is under intense scrutiny. natlawreview.comnih.gov Research is ongoing to understand its long-term health effects, with animal studies pointing to potential liver and kidney toxicity, as well as impacts on prenatal development. unipd.it The U.S. EPA continues to evaluate its toxicity to inform regulatory standards for drinking water. epa.govepa.gov

Environmental Behavior : Scientists are studying the fate and transport of GenX in the environment. Due to its properties, it is mobile in water, leading to widespread contamination and the need for global monitoring. nih.govacs.org

For non-fluorinated derivatives , such as (R)-2-(4-hydroxyphenoxy)propionic acid, research continues to aim for more efficient and sustainable synthesis methods for their use as herbicide intermediates. nih.gov This includes exploring biocatalytic routes, for example, using microorganisms like Beauveria bassiana to produce specific enantiomers of these compounds. nih.gov

In the pharmaceutical and biochemical sectors, research on compounds like (2S)-2-amino-3-propoxypropanoic acid focuses on synthesizing new derivatives and evaluating their biological activity, particularly their potential to modulate neurotransmitter systems. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Perfluorinated Analog (GenX)

| Property | This compound | Perfluoro-2-propoxypropanoic acid (GenX/HFPO-DA) |

| CAS Number | 56674-67-0 | 13252-13-6 wikipedia.orgnih.gov |

| Molecular Formula | C₆H₁₂O₃ | C₆HF₁₁O₃ wikipedia.orgnih.gov |

| Molecular Weight | 132.16 g/mol | 330.05 g/mol wikipedia.orgnih.gov |

| Appearance | - | Liquid, Colorless to Pale Yellow Oil lgcstandards.comnih.gov |

| Density | - | 1.748 g/cm³ (at 20 °C) wikipedia.orgcarlroth.com |

| Acidity (pKa) | Not Reported | ~2.8-3.8 researchgate.net |

| Synonyms | - | GenX, HFPO-DA, PFPrOPrA cymitquimica.com |

Table 2: Research Findings on Adsorption Capacity for GenX on Various Adsorbents

| Adsorbent Material | Adsorption Capacity (mmol/g) | Research Context/Conditions |

| Anion-exchange Resin (IRA67) | 3.22 | Comparative study in an aqueous solution. researchgate.net |

| Anion-exchange Resin (IRA400) | 2.78 | Comparative study in an aqueous solution. researchgate.net |

| Granular/Powdered Activated Carbon (GAC/PAC) | 0.79 | Comparative study in an aqueous solution. researchgate.net |

| Electrospun PAN/Algae Nanofibrous Membrane | ~0.9 | pH 6; demonstrated synergistic effect of algae incorporation. nih.gov |

| Amidoxime Surface-Functionalized PAN Nanofiber (ASFPAN10) | ~0.6 | pH 4; from a 100 mg/L aqueous solution. nih.gov |

| Anion Exchange Resin (unspecified) | 0.023 mg/g (~0.00007 mmol/g) | Treatment of water with initial concentrations of 1-5 ppm. wpi.edu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCVNVLTHQVAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560985 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-67-0 | |

| Record name | 2-Propoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Propoxypropanoic Acid

Laboratory-Scale Synthetic Approaches to 2-Propoxypropanoic Acid

In a laboratory setting, the synthesis of this compound can be achieved through various established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired purity, and the scale of the reaction.

Esterification and Subsequent Hydrolysis Pathways

A primary and well-documented route to synthesize this compound involves a two-step process: esterification followed by hydrolysis. smolecule.com

Esterification: The initial step is the reaction of a propanoic acid derivative with propanol (B110389). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heating under reflux to drive the reaction towards the formation of the corresponding ester. The acid catalyst protonates the carbonyl oxygen of the propanoic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by propanol.

Hydrolysis: The resulting ester is then cleaved back to the carboxylic acid through hydrolysis. libretexts.org This can be accomplished under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible, so a large excess of water is used to shift the equilibrium towards the products. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and often irreversible method involves heating the ester with a dilute alkali solution, such as sodium hydroxide. libretexts.orgchemguide.co.uksavemyexams.com This reaction goes to completion and produces the salt of the carboxylic acid (a carboxylate) and an alcohol. libretexts.orgsavemyexams.com To obtain the final this compound, the resulting carboxylate salt solution must be acidified with a strong acid. savemyexams.com

| Reaction Step | Reagents and Conditions | Product |

| Esterification | Propanoic acid, Propanol, Acid catalyst (e.g., H₂SO₄), Reflux | Propyl propanoate |

| Acid Hydrolysis | Propyl propanoate, Excess water, Strong acid catalyst, Heat | This compound, Propanol |

| Base Hydrolysis | Propyl propanoate, Dilute alkali (e.g., NaOH), Heat | Sodium 2-propoxypropanoate, Propanol |

| Acidification | Sodium 2-propoxypropanoate, Strong acid (e.g., HCl) | This compound |

Nucleophilic Substitution Strategies in this compound Synthesis

An alternative synthetic route utilizes nucleophilic substitution reactions. This approach typically starts with a 2-halopropanoic acid derivative, such as 2-bromopropanoic acid.

In this method, a propoxide ion (CH₃CH₂CH₂O⁻), a strong nucleophile, is generated by reacting propanol with a strong base. This propoxide ion then displaces the halide ion from the 2-halopropanoic acid in an Sₙ2 reaction to form this compound. Careful control of reaction conditions is crucial to minimize potential side reactions, such as elimination. libretexts.org

| Starting Material | Nucleophile | Reaction Type | Product |

| 2-Halopropanoic acid (e.g., 2-bromopropanoic acid) | Propoxide ion (from propanol and a strong base) | Sₙ2 Nucleophilic Substitution | This compound |

Oxidation-Reduction Sequences for this compound Preparation

While less common due to their complexity, oxidation-reduction sequences offer another pathway for the synthesis of this compound. These multi-step methods can involve either the oxidation of a precursor alcohol or the reduction of a corresponding ketone or aldehyde. smolecule.com

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods. This is particularly relevant when the desired biological or chemical properties are unique to one enantiomer. Such syntheses often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. While specific documented methods for the stereoselective synthesis of this compound are not detailed in the provided search results, general principles of asymmetric synthesis would apply. This could involve using a chiral auxiliary or employing an enzyme-catalyzed reaction to achieve high enantiomeric excess.

Industrial-Scale Production Methodologies for this compound

The large-scale production of this compound necessitates a focus on efficiency, cost-effectiveness, and process control to ensure consistent product quality.

Application of Continuous Flow Reactors in this compound Synthesis

For industrial-scale synthesis, continuous flow reactors offer significant advantages over traditional batch processing. These systems allow for the continuous introduction of reactants and catalysts into a reaction chamber where conditions such as temperature and pressure are precisely controlled. This high level of control enhances reaction kinetics, improves product purity, and minimizes the formation of byproducts. The scalability of continuous flow systems also makes them well-suited for meeting the demands of industrial production.

| Parameter | Laboratory Conditions (Batch) | Industrial Conditions (Continuous Flow) |

| Reactant Addition | All at once or in portions | Continuous and controlled |

| Temperature Control | Often relies on external heating/cooling baths | Precise and uniform throughout the reactor |

| Pressure Control | Typically atmospheric pressure | Can be precisely regulated to optimize reaction |

| Scalability | Limited | Highly scalable |

| Product Purity | May require extensive purification | Generally higher due to optimized conditions |

Advanced Process Control and Optimization Techniques in Industrial Production

In the industrial manufacturing of this compound, advanced process control is critical for maximizing efficiency, ensuring product consistency, and enhancing safety. mwes.com These systems move beyond simple manual adjustments to incorporate sophisticated automation and real-time data analysis, enabling precise management of the entire production line. mwes.com

A cornerstone of modern industrial synthesis is the use of continuous flow reactors . Unlike batch reactors common in laboratory settings, continuous flow systems allow for the constant addition of reactants and removal of the product. This approach provides superior control over reaction parameters, leading to enhanced reaction kinetics and higher product purity.

The impact of automated control systems in the manufacturing sector is profound, leading to reduced downtime, minimized errors, and increased throughput. mwes.com In the context of this compound production, key parameters such as temperature and pressure are tightly regulated through automated feedback loops. Sensors continuously monitor these conditions within the reactor, and a central controller adjusts heating, cooling, or pressure inputs to maintain the optimal state, thereby minimizing side reactions and thermal degradation of the product. yrcti.edu.cn

Process Analytical Technology (PAT) plays a significant role in modern chemical manufacturing. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be integrated into the production line. This allows for real-time monitoring of the reaction's progress and the purity of the product as it is formed, enabling immediate adjustments to be made if deviations from the desired specifications occur.

The integration of these advanced control systems, from Programmable Logic Controllers (PLCs) to complex Distributed Control Systems (DCS), represents a shift towards "smart" manufacturing. mwes.com By leveraging data and automation, these technologies ensure that the production of this compound is not only scalable but also consistently meets high-quality standards. mwes.com

Catalyst Systems and Recycling Strategies in this compound Manufacturing

The choice of catalyst is fundamental to the synthesis of this compound, which is commonly prepared through the acid-catalyzed esterification of propanoic acid with propanol, followed by hydrolysis. In industrial settings, the focus is on catalysts that are not only highly active and selective but also economically viable and environmentally benign, which places a strong emphasis on catalyst recovery and recycling. mdpi.com

Catalyst Systems

Two main types of acid catalysts are employed:

Homogeneous Catalysts : Sulfuric acid is a traditional and effective liquid catalyst for this reaction. It readily protonates the carbonyl oxygen of the propanoic acid, increasing its electrophilicity and facilitating the reaction. However, its separation from the reaction mixture can be challenging and may require neutralization steps that generate waste.

Heterogeneous (Solid Acid) Catalysts : In large-scale industrial production, there is a preference for solid acid catalysts. These can include materials like ion-exchange resins, zeolites, or metal oxides. appliedcatalysts.com Solid catalysts offer significant advantages in an industrial context, primarily the ease of separation from the liquid product mixture through simple filtration or centrifugation, which simplifies the purification process and facilitates recycling. mdpi.com

Catalyst Recycling Strategies

Catalyst recycling is a critical economic and environmental consideration in chemical manufacturing. mdpi.com The ability to reuse a catalyst multiple times without significant loss of activity is a key requirement for a sustainable industrial process. mdpi.com

For the heterogeneous catalysts used in this compound synthesis, the primary recovery method is physical separation. mdpi.com Once the reaction is complete, the solid catalyst can be filtered from the liquid product stream and prepared for reuse. mdpi.com However, catalytic deactivation due to factors like poisoning, fouling, or thermal degradation is an inevitable issue in most catalytic processes. mdpi.com Therefore, a regeneration step may be required to restore the catalyst's activity before it is reintroduced into the reactor.

Optimization of Reaction Conditions and Parameters in this compound Synthesis

The optimization of reaction conditions is a critical step in scaling up the synthesis of this compound from the laboratory to an industrial plant. The goal is to maximize product yield and purity while minimizing reaction time and energy consumption. Key parameters that are carefully controlled include temperature, pressure, reactant ratios, and catalyst loading. nih.gov

The differences between typical laboratory and optimized industrial conditions for the synthesis of this compound are significant, as illustrated in the table below.

| Parameter | Typical Laboratory Conditions | Optimized Industrial Conditions | Rationale for Industrial Optimization |

| Catalyst | Sulfuric acid (H₂SO₄) | Sulfuric acid or solid acid catalysts | Solid catalysts are preferred for ease of separation and recycling, reducing waste and cost. |

| Temperature | Reflux (approx. 100-120°C) | Controlled 90-130°C | Precise temperature control in industrial reactors prevents side reactions and product degradation. |

| Pressure | Atmospheric | Slightly elevated | Increased pressure can enhance reaction kinetics and throughput in continuous flow systems. |

| Reaction Time | Several hours (e.g., 4-8 hours) | Continuous flow with controlled residence time | Continuous reactors allow for much higher throughput than batch processing, with residence time optimized for maximum conversion. |

| Solvent | None or inert solvents (e.g., toluene) | Often solvent-free | Eliminating solvents reduces costs, simplifies purification, and minimizes environmental impact. |

This table is based on data and information from the following source:

Furthermore, industrial synthesis in continuous flow reactors allows for precise control over the residence time—the average amount of time reactants spend in the reactor. This parameter is finely tuned to ensure the reaction proceeds to completion without allowing time for unwanted side products to form, a level of control that is difficult to achieve in a standard laboratory batch setup.

Chemical Reactivity and Mechanistic Investigations of 2 Propoxypropanoic Acid

Oxidation Reactions of the 2-Propoxypropanoic Acid Moiety

The this compound molecule possesses sites susceptible to oxidation, primarily the alpha-carbon bearing the carboxylic acid and propoxy groups. The ether linkage and the aliphatic chain of the propoxy group are generally stable under mild oxidizing conditions, but the tertiary hydrogen at the alpha-position can be targeted.

Research findings indicate that the oxidation of this compound can lead to the formation of ketones or aldehydes, depending on the specific reagents and reaction conditions employed. smolecule.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can facilitate this transformation. smolecule.com The reaction mechanism typically involves the abstraction of the hydrogen atom from the alpha-carbon. For instance, under acidic conditions with potassium permanganate, the likely product would be 2-oxopropanoic acid (pyruvic acid) and propanol (B110389), following the cleavage of the ether bond.

The stability of related perfluorinated ether carboxylic acids (PFECAs) to oxidation has been studied, noting that many are stable even under the potent oxidative conditions of the Total Oxidizable Precursor (TOP) assay. nih.gov However, polyfluoroalkyl ether acids containing a hydrogen on the carbon adjacent to an ether oxygen (-O-CFH-) were found to be readily oxidized. nih.gov This suggests that the non-fluorinated hydrogen at the alpha-position of this compound is a key site for oxidative reactions.

Table 1: Oxidation of this compound

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Oxopropanoic acid, Propanol | Acidic medium |

Reduction Pathways of this compound Derivatives

The carboxylic acid functional group of this compound is the primary site for reduction reactions. Strong reducing agents are required to convert a carboxylic acid to a primary alcohol.

The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org Initially, LiAlH₄ reduces the carboxylic acid to an intermediate aldehyde. libretexts.org However, aldehydes are more reactive than carboxylic acids towards reduction, so the reaction proceeds immediately to reduce the aldehyde to the corresponding primary alcohol. libretexts.org Therefore, the treatment of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup, yields 2-propoxy-1-propanol. evitachem.com

Other reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids but can reduce their more reactive derivatives, such as esters. evitachem.com Thus, a two-step process involving esterification of this compound followed by reduction with NaBH₄ could also yield 2-propoxy-1-propanol.

Table 2: Reduction of this compound

| Reagent | Initial Substrate | Product | Typical Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 2-Propoxy-1-propanol | Anhydrous ether, followed by aqueous workup |

Nucleophilic Substitution Reactions Involving the Propoxy Group in this compound

While the carboxylic acid group is the most reactive site, the propoxy group can undergo nucleophilic substitution under specific conditions, although this is less common. smolecule.com The reaction involves the cleavage of the ether bond (C-O). This typically requires harsh conditions, such as heating with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI).

In such a reaction, the ether oxygen is first protonated by the strong acid, making the propoxy group a better leaving group (propanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks the electrophilic alpha-carbon, displacing the propanol molecule and resulting in the formation of an α-halopropanoic acid. For example, reacting this compound with excess HBr would yield 2-bromopropanoic acid and propanol.

It is important to note that such reactions are not selective and can lead to further reactions or degradation, especially given the presence of the carboxylic acid functionality. Milder conditions that might facilitate ether cleavage without affecting the rest of the molecule are not commonly reported for this specific compound.

Electrophilic Reactions at the Alpha-Carbon of this compound

Electrophilic substitution at the alpha-carbon of carboxylic acids is a key class of reactions, allowing for the introduction of various functional groups at this position. msu.edu

The Hell-Volhard-Zelinskii (HVZ) reaction is a hallmark transformation for the α-halogenation of carboxylic acids that possess an α-hydrogen. wikipedia.orgalfa-chemistry.com This reaction is applicable to this compound for the introduction of a bromine or chlorine atom at the alpha-position. alfa-chemistry.com

The reaction is typically carried out by treating the carboxylic acid with a halogen (Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus, usually as phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgbyjus.com The mechanism involves several steps: masterorganicchemistry.com

The carboxylic acid first reacts with the phosphorus trihalide to form an acyl halide.

The acyl halide then tautomerizes to its enol form.

The electron-rich enol attacks the diatomic halogen (e.g., Br₂), leading to halogenation at the α-carbon and forming an α-halo acyl halide. wikipedia.org

Finally, hydrolysis of the α-halo acyl halide (often by the addition of water in a final step, or through exchange with unreacted carboxylic acid) yields the final α-halo carboxylic acid product. wikipedia.orgmasterorganicchemistry.com

Applying this to this compound, treatment with Br₂ and catalytic PBr₃ would yield 2-bromo-2-propoxypropanoic acid. vedantu.com

Table 3: Hell-Volhard-Zelinskii Reaction of this compound

| Reactants | Product | Key Features |

|---|---|---|

| This compound, Br₂, PBr₃ (cat.) | 2-Bromo-2-propoxypropanoic acid | Introduces a bromine atom at the alpha-carbon. wikipedia.org |

The α-halo acids produced via the HVZ reaction are valuable synthetic intermediates. fiveable.me The halogen atom at the alpha-position is a good leaving group and is susceptible to nucleophilic substitution, allowing for the creation of a variety of derivatives.

A primary application is in the synthesis of α-hydroxy acids. For example, the hydrolysis of 2-bromo-2-propoxypropanoic acid with an aqueous base (like aqueous NaOH) followed by acidification would replace the bromine atom with a hydroxyl group, yielding 2-hydroxy-2-propoxypropanoic acid. vedantu.com

Another common transformation is the synthesis of α-amino acids. Reacting the α-bromo derivative with an excess of ammonia (B1221849) (ammonolysis) leads to the substitution of the bromine with an amino group (-NH₂), producing 2-amino-2-propoxypropanoic acid. wikipedia.org

Table 4: Reactions of 2-Bromo-2-propoxypropanoic Acid

| Reagent | Reaction Type | Product |

|---|---|---|

| H₂O / OH⁻ | Nucleophilic Substitution (Hydrolysis) | 2-Hydroxy-2-propoxypropanoic acid vedantu.com |

| NH₃ (excess) | Nucleophilic Substitution (Ammonolysis) | 2-Amino-2-propoxypropanoic acid wikipedia.org |

Alpha-Halogenation of this compound (e.g., Hell-Volhard-Zelinskii Reaction)

Carboxylic Acid Functional Group Transformations in this compound

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into several other functionalities, primarily through nucleophilic acyl substitution. libretexts.orgmsu.edu

Esterification: this compound can be converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. msu.edu For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid (H₂SO₄) under reflux would produce methyl 2-propoxypropanoate. google.com The reaction is an equilibrium process, and water is typically removed to drive the reaction to completion. msu.edu

Amide Formation: The direct conversion of this compound to an amide by reaction with an amine is challenging because the basic amine will deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org While heating this salt at high temperatures can dehydrate it to form the amide, a more common laboratory method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org DCC activates the carboxylic acid, allowing it to react with a primary or secondary amine to form the corresponding secondary or tertiary amide, respectively. For instance, reacting this compound with propylamine (B44156) in the presence of DCC would yield N-propyl-2-propoxypropanamide.

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org this compound would react with SOCl₂ to form 2-propoxypropanoyl chloride. This acyl chloride is a highly useful intermediate that can be readily converted into esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.

Table 5: Carboxylic Acid Group Transformations

| Reagent(s) | Product Type | Example Product |

|---|---|---|

| Methanol, H₂SO₄ (cat.) | Ester | Methyl 2-propoxypropanoate google.com |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | 2-Propoxypropanoyl chloride libretexts.org |

Formation of this compound Derivatives (e.g., Esters, Amides, Acid Chlorides, Anhydrides)

This compound, as a typical carboxylic acid, serves as a versatile precursor for the synthesis of various functional derivatives. The carboxyl group can undergo nucleophilic acyl substitution to yield esters, amides, acid chlorides, and anhydrides. These transformations are fundamental in organic synthesis, allowing for the modification of the parent acid's chemical and physical properties.

Esters

The esterification of this compound is commonly achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. google.com This equilibrium-driven reaction typically requires heating and often the removal of water to drive the reaction towards the product. Alternatively, more reactive derivatives of the acid, such as its acid chloride, can be used to react with alcohols for a more rapid and irreversible ester formation. youtube.com A variety of alcohols can be employed, leading to a diverse range of corresponding esters. google.com

| Reactant (Alcohol) | Catalyst/Conditions | Product (Ester) |

| Methanol | H₂SO₄, Reflux | Methyl 2-propoxypropanoate |

| Ethanol | HCl (gas), Heat | Ethyl 2-propoxypropanoate |

| n-Butanol | Acid catalyst, Heat | n-Butyl 2-propoxypropanoate |

| Isopropanol | H₂SO₄, Reflux | Isopropyl 2-propoxypropanoate |

Amides

Amides of this compound can be synthesized through several routes. A common laboratory method involves the reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond by activating the carboxyl group. nih.gov A more reactive pathway is the conversion of this compound to its acid chloride, which then readily reacts with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. libretexts.org In this latter reaction, two equivalents of the amine are often used; one acts as the nucleophile, and the second neutralizes the hydrogen chloride (HCl) byproduct. libretexts.org

| Reactant (Amine) | Reagent/Conditions | Product (Amide) |

| Ammonia (NH₃) | DCC or via acid chloride | 2-Propoxypropanamide |

| Ethylamine | DCC or via acid chloride | N-Ethyl-2-propoxypropanamide |

| Diethylamine | DCC or via acid chloride | N,N-Diethyl-2-propoxypropanamide |

| Aniline | DCC or via acid chloride | N-Phenyl-2-propoxypropanamide |

Acid Chlorides

The hydroxyl group of this compound can be replaced by a chlorine atom to form the highly reactive derivative, 2-propoxypropanoyl chloride. This transformation is accomplished using specific chlorinating agents. chemguide.co.uk Thionyl chloride (SOCl₂) is widely used as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.uk Other reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are also effective. chemguide.co.uk The resulting acid chloride is a valuable intermediate for synthesizing other derivatives like esters and amides under milder conditions than the parent acid. youtube.comvanderbilt.edu

| Reagent | Byproducts |

| Thionyl chloride (SOCl₂) | SO₂ (g), HCl (g) |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl (g) |

| Phosphorus trichloride (PCl₃) | H₃PO₃ |

| Oxalyl chloride ((COCl)₂) | CO (g), CO₂ (g), HCl (g) |

Anhydrides

Acid anhydrides of this compound can be prepared, with the symmetrical anhydride (B1165640) being the most common. A standard method for synthesizing anhydrides involves the reaction of an acid chloride with a carboxylate salt. libretexts.org For instance, 2-propoxypropanoyl chloride can be reacted with sodium 2-propoxypropanoate to yield 2-propoxypropanoic anhydride. While the direct dehydration of carboxylic acids using strong dehydrating agents at high temperatures is a possible route, it is generally less practical for laboratory-scale synthesis. chemistrysteps.com Acid anhydrides serve as effective acylating agents, sharing a reactivity profile similar to, but slightly less potent than, acid chlorides. chemistrysteps.comlibretexts.org

| Reactant 1 | Reactant 2 | Product |

| 2-Propoxypropanoyl chloride | Sodium 2-propoxypropanoate | 2-Propoxypropanoic anhydride |

| 2-Propoxypropanoyl chloride | Sodium acetate (B1210297) | Acetic 2-propoxypropanoic anhydride (a mixed anhydride) |

Mechanistic Studies of this compound Functionalizations

The conversion of this compound into its derivatives proceeds through well-established reaction mechanisms, primarily centered on nucleophilic acyl substitution. vanderbilt.edu The specific pathway depends on the starting material (the acid or its more reactive derivative) and the nucleophile.

Mechanism of Fischer Esterification

The acid-catalyzed esterification of this compound with an alcohol follows a multi-step pathway:

Protonation: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. vanderbilt.edu

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the original hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The catalyst is regenerated by the deprotonation of the resulting protonated ester, yielding the final ester product.

Mechanism of Derivative Formation from Acid Chlorides and Anhydrides

The reactions of more reactive derivatives like 2-propoxypropanoyl chloride and 2-propoxypropanoic anhydride with nucleophiles such as alcohols or amines are more direct. vanderbilt.edu

Nucleophilic Attack: The nucleophile (e.g., an amine or alcohol) directly attacks the highly electrophilic carbonyl carbon of the acid chloride or anhydride. This breaks the carbonyl π-bond and forms a tetrahedral alkoxide intermediate. vanderbilt.edu

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the leaving group (chloride for the acid chloride, or a carboxylate ion for the anhydride) is expelled. vanderbilt.edulibretexts.org

Deprotonation: When a neutral nucleophile like an alcohol or an amine is used, the product initially bears a positive charge. A base, often a second equivalent of the amine reactant, removes a proton to yield the neutral final product (ester or amide). libretexts.org

Mechanism of Acid Chloride Formation with Thionyl Chloride

The conversion of this compound to 2-propoxypropanoyl chloride with thionyl chloride (SOCl₂) involves the transformation of the hydroxyl group into a better leaving group.

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. youtube.com

Intermediate Formation and Rearrangement: A chloride ion is expelled, and an unstable intermediate is formed. This intermediate then rearranges, eliminating sulfur dioxide gas and forming a protonated acyl chlorosulfite.

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. This step proceeds via the standard nucleophilic acyl substitution mechanism, leading to the formation of 2-propoxypropanoyl chloride and HCl. youtube.com

Advanced Analytical and Spectroscopic Characterization of 2 Propoxypropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Propoxypropanoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, and its application to this compound provides definitive confirmation of its molecular framework. Both ¹H and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy of this compound, characteristic signals corresponding to the propoxy group and the propanoic acid backbone are observed. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift. The protons of the propoxy group and the propanoic acid moiety exhibit distinct splitting patterns and chemical shifts based on their neighboring protons, allowing for unambiguous assignment. For instance, the methylene (B1212753) protons of the propoxy group adjacent to the ether oxygen will have a different chemical shift than the terminal methyl protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the presence of the carboxylic acid carbon, the carbons of the propoxy group, and the carbons of the propanoic acid chain.

Quantitative NMR (qNMR) can also be utilized for the certified content determination of this compound reference materials. This method, often performed in accordance with ISO/IEC 17025 and ISO 17034, ensures traceability to primary materials from national metrology institutes. sigmaaldrich.com

A representative, though not specific to this compound, ¹⁹F NMR spectrum of a related fluorinated compound shows that the CF₃ terminal group appears around -82 ppm, while CF₂ groups are typically observed between -110 and -130 ppm. wpi.edu This illustrates the sensitivity of NMR to the specific chemical environment of each nucleus.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can confirm the molecular formula.

When subjected to ionization in a mass spectrometer, this compound will generate a molecular ion corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides further structural information. For example, cleavage of the bond between the propoxy group and the propanoic acid moiety is a likely fragmentation pathway, resulting in characteristic fragment ions.

In environmental analysis and studies on per- and polyfluoroalkyl substances (PFAS), of which some variants of this compound are a part, mass spectrometry is a key detection method. usbio.netacs.org It is often coupled with chromatographic techniques for enhanced separation and sensitivity.

Chromatographic Techniques for this compound Analysis

Chromatographic methods are essential for the separation and quantification of this compound from complex matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques, often coupled with mass spectrometry for highly sensitive and selective detection.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful analytical technique used for the trace analysis of this compound. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). In a typical HPLC-MS/MS analysis, the sample is first injected into an HPLC system where this compound is separated from other components on a chromatographic column, often a C18 column. chemours.com The separated analyte then enters the mass spectrometer, where it is ionized (commonly using electrospray ionization in negative ion mode) and subjected to fragmentation. chemours.com Specific precursor-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification. This technique is widely used for monitoring the presence of this compound and related compounds in environmental samples like water and soil. chemours.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers several advantages over conventional HPLC-MS/MS, including higher resolution, faster analysis times, and improved sensitivity. The use of smaller particle size columns in UHPLC leads to more efficient separations. This technique has been successfully applied to the quantitative analysis of a wide range of compounds, including amino acids and various perfluoroalkyl substances. nih.govresearchgate.net For the analysis of this compound, a UHPLC-MS/MS method would provide excellent peak resolution and separation from other analytes, with total run times often being significantly shorter than traditional HPLC methods. researchgate.net The method's high sensitivity allows for the detection and quantification of trace levels of the compound. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Characterization of this compound and its Derivatives

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a powerful tool for identifying the functional groups within this compound. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. docbrown.info A strong absorption peak between 1725 and 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info Additionally, C-H stretching vibrations from the alkyl chains would appear in the 2975-2845 cm⁻¹ region, and C-O stretching of the ether linkage would also be present. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Raman Spectroscopy:

X-ray Diffraction (XRD) Analysis for Crystalline this compound Structures

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement in crystalline solids. If this compound can be obtained in a crystalline form, single-crystal XRD analysis can provide a precise determination of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. americanpharmaceuticalreview.com The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. While specific XRD data for this compound is not prevalent in the searched literature, the technique is fundamental in solid-state analysis of organic compounds. americanpharmaceuticalreview.com Studies on the adsorption of related compounds onto materials like activated carbons have utilized XRD to characterize the adsorbent materials. dntb.gov.uaresearchgate.net

Other Advanced Characterization Techniques in this compound Studies (e.g., SEM, TGA, UV-Vis Spectroscopy, Zeta Potential, BET)

Beyond standard spectroscopic methods, a range of other advanced techniques are employed to elucidate the properties of this compound, particularly when it is used to functionalize surfaces or when studying its thermal behavior.

Scanning Electron Microscopy (SEM) Scanning Electron Microscopy is utilized to investigate the surface morphology of materials that have been modified or treated with this compound or its analogs. For instance, in studies involving the adsorption of related perfluorinated ether carboxylic acids like perfluoro-2-propoxypropanoic acid (GenX), SEM is used to characterize the structure and porosity of adsorbent materials such as activated carbons or chitosan (B1678972) beads before and after adsorption. researchgate.netuniroma1.it This analysis reveals how the interaction with the acid affects the adsorbent's surface features.

Thermogravimetric Analysis (TGA) Thermogravimetric Analysis is crucial for determining the thermal stability and decomposition profile of this compound and related ether carboxylic acids. nih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Studies on analogous perfluoroalkyl ether carboxylic acids (PFECAs) show that they are generally more prone to thermal degradation than their perfluoroalkyl carboxylic acid (PFCA) counterparts. nih.govacs.org For example, hexafluoropropylene oxide dimer acid (HFPO-DA), a fluorinated ether acid, exhibits a half-life of 4.3 minutes at 200 °C. nih.govacs.org The decomposition of these ether carboxylic acids often involves the cleavage of the C-O ether bond. acs.org TGA can also quantify the density of carboxylic acid groups on functionalized surfaces, such as on nanodiamonds, by measuring the mass loss at specific volatilization temperatures. mdpi.com

| Compound Type | Decomposition Onset Temperature (°C) | Primary Decomposition Pathway | Notes |

|---|---|---|---|

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | ~200 - 400 | Cleavage of C-O ether bond near the carboxyl group | Generally less thermally stable than non-ether PFCAs. |

| Sulfonated Poly(aryl ether ketone)s with COOH groups | ~200 | Loss of carboxylic/sulfonic acid groups | First-stage weight loss corresponds to the loss of acid functional groups. canada.ca |

UV-Vis Spectroscopy UV-Vis Spectroscopy can be applied to monitor the kinetics of degradation of this compound in solution. Simple, unconjugated carboxylic acids typically exhibit a weak absorption (n→π* transition) around 210 nm, which is often of limited practical use for quantification due to its low wavelength and potential interferences. libretexts.org However, when this compound or its analogs form complexes, such as ion-pairs with colored reagents like methylene blue, UV-Vis spectroscopy becomes a viable method for quantification by monitoring the absorbance of the complex in the visible range. acs.org

Zeta Potential Zeta potential measurement is a key technique for characterizing the surface charge of particles or substrates functionalized with this compound. The carboxylic acid group imparts a pH-dependent surface charge. When materials like silica (B1680970) or polymer nanoparticles are functionalized with carboxylic acids, they typically exhibit a negative zeta potential at neutral pH due to the deprotonation of the -COOH group to -COO⁻. researchgate.netmdpi.com The isoelectric point (IEP), the pH at which the zeta potential is zero, shifts to a lower pH value (typically around pH 3-4) upon successful grafting of carboxylic acid groups, confirming their presence on the surface. researchgate.net This technique is invaluable for optimizing surface modification protocols and understanding the colloidal stability of suspensions. mdpi.comrsc.org

| Material | Surface Functional Group | pH | Approximate Zeta Potential (mV) | Isoelectric Point (pH) |

|---|---|---|---|---|

| Silica Nanoparticles | Bare (Silanol, Si-OH) | 7.0 | -35 to -45 | ~2-3 |

| Silica Nanoparticles | Carboxyl (-COOH) | 7.0 | -40 to -50 | ~3.8 |

| Fe₃O₄ Nanoparticles | Bare | - | -1.8 | - |

| Fe₃O₄ Nanoparticles | Carboxyl (-COOH) | - | -37 to -49 | - |

Brunauer-Emmett-Teller (BET) Analysis BET analysis is used to determine the specific surface area and porosity of materials. warwick.ac.ukuyilo.org.za In the context of this compound, this technique is particularly relevant for characterizing adsorbent materials designed for its removal from environmental matrices. researchgate.net A higher specific surface area often correlates with a greater capacity for adsorption. The BET method involves measuring the physical adsorption of a gas (commonly nitrogen) onto the material's surface at cryogenic temperatures to calculate the surface area in m²/g. warwick.ac.ukresearchgate.net

Chiral Analytical Methods for this compound Enantiomers, including Chiral Derivatizing Agents

As this compound possesses a chiral center at the C2 position, methods for separating and quantifying its enantiomers are essential for stereoselective synthesis and biological studies.

Chiral Chromatography High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for the enantioselective analysis of chiral acids. wikipedia.orglcms.cznih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and anion-exchanger CSPs are particularly effective for resolving chiral carboxylic acids. researchgate.netchiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiraltech.com Method development often involves screening different CSPs and optimizing mobile phase composition, additives, and temperature to achieve baseline resolution. lcms.czresearchgate.net

Chiral Derivatizing Agents (CDAs) An alternative approach to chiral separation is the use of Chiral Derivatizing Agents (CDAs). wikipedia.orgwikipedia.org This indirect method involves reacting the racemic this compound with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography (e.g., HPLC, GC) or distinguished by NMR spectroscopy. wikipedia.org After separation, the CDA can be cleaved to yield the pure enantiomers of the original acid.

Interestingly, optically active perfluoro-2-propoxypropionic acid (PFPrOPrA) , a fluorinated analog of this compound, has itself been developed and used as an efficient chiral derivatizing agent for determining the enantiomeric excess of alcohols and amines. oup.comresearchgate.net Common classes of CDAs for carboxylic acids include chiral amines, such as (R)- or (S)-1-phenylethylamine, which form diastereomeric amide or salt pairs. wikipedia.org

| Chiral Derivatizing Agent | Functional Group Reacting with Acid | Resulting Diastereomeric Linkage | Typical Analytical Method |

|---|---|---|---|

| (R)- or (S)-1-Phenylethylamine | Amine (-NH₂) | Amide or Salt | HPLC, GC, NMR |

| (R)- or (S)-2-Butanol | Alcohol (-OH) | Ester | HPLC, GC |

| (1S,2R,4R)-(–)-2,10-Camphorsultam | Amine (within sultam structure) | Amide | HPLC, X-ray Crystallography |

The choice between direct chiral chromatography and the use of CDAs depends on the specific application, the availability of suitable CSPs or CDAs, and the analytical instrumentation at hand. Both methods are fundamental tools in the field of stereochemistry for ensuring the enantiomeric purity of compounds like this compound. wikipedia.org

Research on Environmental Occurrence, Fate, and Remediation of 2 Propoxypropanoic Acid with a Focus on Perfluorinated Analogues, E.g., Genx

Environmental Monitoring and Distribution of Perfluorinated 2-Propoxypropanoic Acid (GenX)

As a replacement for PFOA, GenX and its related compounds have been increasingly detected in various environmental compartments worldwide. sciex.comsciex.com Industrial discharges are a primary pathway for GenX to enter aquatic ecosystems, leading to contamination of surface water and subsequent leaching into groundwater. epa.gov

The presence of GenX in water sources has been documented globally, often in areas near fluoropolymer manufacturing plants. epa.govsciex.comnih.gov In the Cape Fear River basin in North Carolina, USA, which has been affected by industrial wastewater discharge since 1980, GenX concentrations as high as 4,500 ng/L have been measured at drinking water intakes. cswab.org Finished drinking water in the region has shown levels up to 631 ng/L. nih.gov Similarly, studies in the Netherlands near a fluoropolymer plant detected GenX in all drinking water samples, with concentrations ranging from 1.4 to 8.0 ng/L. nih.govresearchgate.net In Kentucky, 11 drinking water treatment plants showed GenX concentrations between 1.32 ng/L and 29.7 ng/L. nih.gov

Surface water contamination is also a significant issue. In the Netherlands, average GenX concentrations downstream of a fluorochemical production plant were reported to be up to 102 ng/L, while upstream sites had non-detectable levels. wur.nl Other Dutch surface waters have shown concentrations up to 6,800 ng/L, indicating multiple potential sources. wur.nl In China, GenX has been detected in major rivers at levels up to 10.3 ng/L, with concentrations in the surface water near a large industrial facility in Shandong Province reaching 14,107.94 ng/L. nih.gov The Delaware River in the United States showed GenX levels between 2.02 ng/L and 8.75 ng/L. nih.gov

Groundwater is not immune to this contamination. Near industrial facilities in the Netherlands, average groundwater concentrations of GenX were found to be 1,895.7 ng/L. nih.gov In North Carolina, groundwater levels have reached 308 ng/L, and in China, concentrations up to 12.9 ng/L have been reported. nih.gov The detection of GenX is often accomplished using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), which allows for high selectivity and sensitivity, achieving detection limits in the low parts-per-trillion (pg/mL) range. sciex.comsciex.com

Table 1: Reported Concentrations of GenX in Various Aquatic Environments

| Water Source | Location | Reported Concentration Range (ng/L) |

| Drinking Water | Cape Fear River region, NC, USA | Up to 631 nih.gov |

| Netherlands (near fluoropolymer plant) | 1.4 - 8.0 nih.govresearchgate.net | |

| Kentucky, USA | 1.32 - 29.7 nih.gov | |

| Surface Water | Cape Fear River, NC, USA | Up to 4,500 cswab.org |

| Netherlands (downstream of FPP) | Up to 102 wur.nl | |

| Netherlands (other sites) | Up to 6,800 wur.nl | |

| Major Rivers, China | Up to 10.3 nih.gov | |

| Shandong Province, China (near FIP) | 14,107.94 nih.gov | |

| Delaware River, USA | 2.02 - 8.75 nih.gov | |

| Groundwater | Netherlands (near FIP) | Average of 1,895.7 nih.gov |

| North Carolina, USA | Up to 308 nih.gov | |

| China | Up to 12.9 nih.gov |

The detection of GenX in various water bodies across North America, Europe, and Asia solidifies its status as a global emerging contaminant. epa.govresearchgate.net Its presence has been reported in surface waters in Germany, the Netherlands, the United Kingdom, and China. epa.gov The United States Environmental Protection Agency (EPA) has acknowledged the widespread presence of GenX and in 2021, released a human health toxicity assessment, mandating monitoring for it and other PFAS compounds. nih.gov Similarly, the European Chemicals Agency has classified GenX as a substance of very high concern. nih.gov The compound's high mobility in water and resistance to degradation contribute to its widespread distribution, with detections even in remote locations such as the Arctic surface water (30 pg/L) and Antarctic snowmelt (9.2 pg/L). nih.govresearchgate.net

Detection and Quantification in Aquatic Environments (Drinking Water, Surface Water, Groundwater)

Adsorption Behavior and Mechanisms of Perfluorinated this compound

Due to the limited effectiveness of conventional water treatment processes in removing GenX, significant research has focused on advanced remediation technologies, particularly adsorption. Anion-exchange resins and activated carbons are the most studied adsorbents for this purpose. researchgate.net

The effectiveness of different adsorbents for GenX removal varies. Studies comparing granular activated carbon (GAC), powdered activated carbon (PAC), and anion-exchange resins (AERs) found that AERs generally exhibit higher adsorption capacities for GenX. researchgate.net For instance, the anion-exchange resin IRA67 showed the highest adsorption capacity at 3.22 mmol/g, followed by IRA400 at 2.78 mmol/g, both significantly outperforming the two tested activated carbons (0.79 mmol/g). researchgate.net

The adsorption process is often described using kinetic and isotherm models. The pseudo-second-order kinetic model has been shown to fit the experimental data well for GenX adsorption onto anion-exchange resins, indicating that the process may involve chemical adsorption. mdpi.com Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of adsorption. The Freundlich model often provides a good fit for GenX adsorption on various resins, suggesting a heterogeneous surface. researchgate.net

Table 2: Adsorption Capacities of Various Adsorbents for GenX

| Adsorbent Type | Adsorbent Name | Maximum Adsorption Capacity (q_m) | Reference |

| Anion-Exchange Resin (AER) | IRA67 | 3.22 mmol/g | researchgate.net |

| Anion-Exchange Resin (AER) | IRA400 | 2.78 mmol/g | researchgate.net |

| Anion-Exchange Resin (AER) | A111S | 293 µg/g | mdpi.com |

| Granular Activated Carbon (GAC) | GAC | 0.79 mmol/g | researchgate.net |

| Powdered Activated Carbon (PAC) | PAC | 0.79 mmol/g | researchgate.net |

The removal of GenX by adsorbents is governed by a combination of mechanisms, including anion exchange, electrostatic interactions, and hydrophobic interactions. researchgate.netmorressier.com Since GenX is anionic in water at typical pH values (pKa ≈ 3.8), electrostatic attraction to positively charged functional groups on the surface of anion-exchange resins is a primary removal mechanism. rsc.org This anion exchange is a key factor in the high efficiency of AERs. researchgate.netrsc.org

In real-world water matrices, GenX is often present alongside other PFAS and natural organic matter (NOM), which can compete for adsorption sites and reduce removal efficiency. epa.gov Studies have shown that the presence of PFOA significantly decreases the amount of GenX adsorbed, with PFOA eventually replacing the already adsorbed GenX over time. epa.govresearchgate.net This competition is a critical consideration for the design and operation of treatment systems. epa.gov

Inorganic anions and fulvic acid (a component of NOM) also hinder GenX removal. mdpi.com For the weak base resin WA10, the adsorption capacity for GenX decreased from 278 to 258 µg/g in the presence of 5 mg/L fulvic acid. mdpi.com The presence of sulfate (B86663), carbonate, and bicarbonate also inhibited GenX removal by this resin, with its capacity dropping from 278 to 152 µg/g. mdpi.com Strong base resins like A111S showed less inhibition from fulvic acid, with GenX capacity decreasing from 293 to 266 µg/g. mdpi.com This highlights that the impact of co-contaminants is dependent on both the water matrix and the type of adsorbent used. nih.gov

Mechanistic Insights into Adsorption Processes (Anion Exchange, Electrostatic Interactions, Hydrophobic Interactions)

Remediation and Removal Technologies for this compound Analogues

Conventional water treatment methods, including coagulation, flocculation, sedimentation, ozonation, and biofiltration, have been found to be largely ineffective at removing GenX. This has led to the investigation of more advanced and targeted remediation technologies.

Adsorption has been a primary focus for removing GenX from water. Various adsorbent materials have been studied, with activated carbon (AC) and anion exchange (IX) resins being the most prominent.

Anion Exchange (IX) Resins: IX resins have demonstrated significant potential for GenX removal, often outperforming activated carbon. flemingcollege.ca Resins with different functional groups, such as quaternary ammonium (B1175870) and polyamine groups, have been tested. flemingcollege.ca For instance, the IRA67 resin showed a higher adsorption capacity for GenX (3.22 mmol/g) compared to IRA400 (2.78 mmol/g) and activated carbons (0.79 mmol/g). flemingcollege.caresearchgate.net The primary mechanism for removal by IX resins is anion exchange, where the negatively charged GenX ions (at relevant water treatment pH) are exchanged for other anions on the resin surface. flemingcollege.ca

Novel Adsorbents: Research is ongoing into new materials with enhanced adsorption capabilities for GenX. These include:

Amine-Functionalized Adsorbents: Materials functionalized with amine groups have shown promise due to strong electrostatic interactions with GenX. researchgate.netresearchgate.net For example, amine-functionalized covalent organic frameworks (COFs) have demonstrated rapid and high-affinity adsorption of GenX. researchgate.net

Ionic Fluorogels: These materials have shown rapid and quantitative removal of GenX, with the ability to be regenerated and reused. nih.gov

Bio-Based Adsorbents: An electrospun nanofibrous membrane incorporating chlorella algae has shown a significantly high GenX removal capacity of approximately 0.9 mmol/g. nih.gov

| Adsorbent Material | Key Findings | Reported Adsorption Capacity | Governing Mechanisms |

|---|---|---|---|

| Activated Carbon (GAC, PAC) | Lower capacity for GenX compared to PFOA. nih.gov Performance affected by organic matter. | ~0.79 mmol/g flemingcollege.caresearchgate.net | Electrostatic and hydrophobic interactions flemingcollege.caresearchgate.net |

| Anion Exchange Resins (e.g., IRA67, IRA400) | Higher capacity than activated carbon. flemingcollege.ca Performance varies with functional groups. flemingcollege.ca | IRA67: 3.22 mmol/g, IRA400: 2.78 mmol/g flemingcollege.caresearchgate.net | Anion exchange, electrostatic interaction flemingcollege.ca |

| Amine-Functionalized COFs | Rapid and high-affinity adsorption. researchgate.net | Data not specified in provided text. | Electrostatic and hydrophobic interactions researchgate.net |

| Ionic Fluorogels | Rapid and quantitative removal. nih.gov | >95% removal of 10 mg/L GenX solution nih.gov | Data not specified in provided text. |

| Algae-Enhanced Nanofibrous Membrane | Synergistic effect enhances removal. nih.gov | ~0.9 mmol/g nih.gov | Data not specified in provided text. |

Advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) are being explored for the destructive removal of GenX, aiming to break down the highly stable chemical structure.

Advanced Oxidation Processes (AOPs): AOPs that generate highly reactive hydroxyl radicals (•OH) or sulfate radicals (SO₄⁻•) have been tested. However, studies have shown that GenX is highly resistant to oxidation. For example, in a UV/persulfate system, less than 5% of GenX was oxidized after 3 hours. acs.orgnih.gov This resistance is attributed to the ether bond and the side CF₃- group at the α-carbon, which acts as a barrier. acs.orgnih.gov Some success has been seen with photocatalytic AOPs. For instance, UV irradiation of a Bi/TNT@AC nanocomposite resulted in 70% degradation and 42.7% mineralization of GenX within 4 hours. mdpi.compreprints.org

Advanced Reduction Processes (ARPs): ARPs utilizing hydrated electrons (eₐq⁻) have proven to be much more effective for GenX degradation. acs.orgnih.gov In a UV/sulfite system, GenX was completely degraded within 2 hours, with over 90% defluorination after 6 hours. acs.orgnih.gov The mechanism involves the cleavage of the ether bond by the hydrated electrons. acs.orgnih.gov The effectiveness of this reductive pathway can be further enhanced. The addition of α-Fe₂O₃ nanoparticles to a UV/bisulfite system under anaerobic conditions increased GenX degradation from 91.8% to 99.7% and defluorination from 72.0% to 88.5%. acs.org

| Process | Key Findings | Degradation Efficiency | Reactive Species |

|---|---|---|---|

| UV/Persulfate (AOP) | GenX is highly resistant to oxidation. acs.orgnih.gov | <5% after 3 hours acs.orgnih.gov | SO₄⁻•, •OH acs.orgnih.gov |

| UV/Sulfite (ARP) | Highly effective for GenX degradation and defluorination. acs.orgnih.gov | >99% degradation in 2 hours acs.orgnih.gov | Hydrated electron (eₐq⁻) acs.orgnih.gov |

| UV/Bisulfite + α-Fe₂O₃ (ARP) | Enhanced degradation and defluorination. acs.org | 99.7% degradation, 88.5% defluorination (anaerobic) acs.org | Hydrated electron (eₐq⁻) acs.org |

| Photocatalysis (Bi/TNT@AC) | Effective degradation and mineralization. mdpi.compreprints.org | 70% degradation in 4 hours mdpi.compreprints.org | •OH, hᵥᵦ⁺ mdpi.com |

High-pressure membrane filtration processes are effective physical separation methods for removing GenX from water.

Reverse Osmosis (RO) and Nanofiltration (NF): Both RO and NF are recognized as effective technologies for removing PFAS, including GenX. epa.govkineticoadvancedwatersystems.com These processes work by forcing water through a semi-permeable membrane that blocks the passage of larger molecules like GenX. epa.gov While highly effective, these technologies have high capital and operational costs and produce a concentrated waste stream (brine) that requires further management. epa.gov

Novel Membrane Materials: Researchers are developing new membrane materials to improve efficiency and address some of the limitations of traditional membranes. An electrospun polyacrylonitrile (B21495) (PAN) nanofibrous membrane integrated with chlorella algae demonstrated a 72% removal efficiency for a 100 mg/L GenX solution through gravity filtration. nih.gov

For adsorption technologies to be cost-effective and sustainable, the ability to regenerate and reuse the adsorbent material is crucial.

Solvent Regeneration: Spent activated carbon and some resins can be regenerated using solvents. Ethanol has been shown to be effective for regenerating activated carbon loaded with GenX. flemingcollege.ca For certain ionic fluorogels, a methanolic ammonium acetate (B1210297) solution successfully extracted adsorbed GenX, allowing the material to be reused for multiple cycles without a loss of efficiency. nih.gov

Thermal Regeneration: Thermal regeneration, often at high temperatures (up to 800°C), is a common method for reactivating spent granular activated carbon. researchgate.net This process can effectively destroy the adsorbed contaminants. researchgate.net

Salt Solution Regeneration: Anion exchange resins can be regenerated using concentrated salt solutions. researchgate.net Studies have shown that a hot sodium chloride (NaCl) solution (at 92°C) can successfully regenerate anion exchange resins used for GenX removal. flemingcollege.ca

Polymer-Based Regeneration: A cationic polymer hydrogel (poly DMAPAA-Q) maintained its performance for removing PFAS over six consecutive adsorption/regeneration cycles. nih.gov

Membrane Filtration and Other Separation Techniques

Environmental Persistence and Degradability Research on Perfluorinated this compound

The chemical structure of perfluorinated compounds like GenX, characterized by strong carbon-fluorine (C-F) bonds and an ether linkage, contributes to their high persistence in the environment. chemicalbook.comnih.govnih.gov

Research indicates that GenX is resistant to many natural degradation processes. acs.orgnih.gov Standard wastewater treatment processes that rely on biodegradation are generally ineffective at breaking down GenX. Its persistence means it can remain in the environment for long periods, leading to potential long-term exposure for ecosystems and humans. service.gov.uk While advanced reduction processes can degrade GenX under controlled conditions, its natural attenuation in the environment is expected to be very slow. acs.orgnih.govservice.gov.uk

Bioaccumulation Studies Related to Perfluorinated this compound

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. There is significant concern about the bioaccumulation potential of PFAS, including GenX. chemicalbook.comnih.govnih.gov

While long-chain PFAS are known to be more bioaccumulative, shorter-chain alternatives like GenX also have the potential to accumulate in living tissues. nih.govtexas.gov The mechanisms of bioaccumulation for perfluorinated alkyl acids (PFAAs) are complex and are thought to involve interactions with proteins, such as serum albumin and liver fatty acid binding proteins, as well as partitioning to membrane phospholipids. nih.gov

Studies investigating the uptake of various PFAS in mushrooms showed that accumulation was low and dependent on the length of the perfluorinated chain. core.ac.uk However, the widespread detection of GenX in environmental samples indicates a high potential for continuous exposure and uptake by organisms. chemicalbook.comnih.gov Further research is needed to fully understand the bioaccumulation behavior and trophic transfer of GenX in different ecosystems. nih.gov

Biological Interactions and Health Research of 2 Propoxypropanoic Acid with a Focus on Perfluorinated Analogues, E.g., Genx

Role in Metabolic Pathways and Enzyme Interactions

Research indicates that perfluorinated 2-propoxypropanoic acid, specifically GenX, can significantly influence various metabolic pathways. wikipedia.orgnih.gov Studies in animal models have demonstrated that exposure to GenX can lead to disruptions in both lipid and glucose metabolism. wikipedia.org Gestational exposure in mice, for instance, has been shown to alter lipid profiles and decrease glycogen (B147801) accumulation in neonatal livers, leading to hypoglycemia. wikipedia.org

Enzyme interactions are a key aspect of the metabolic effects of GenX. The compound has been shown to act as a substrate for certain enzymes, participating in various metabolic pathways. A primary target identified in rodent studies is the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov Activation of PPARα by GenX leads to a cascade of downstream effects, including the upregulation of genes involved in fatty acid metabolism and peroxisomal signaling. nih.gov This is consistent with observations of liver hypertrophy and increased peroxisomal enzyme activity in mice exposed to GenX. nih.gov

In vitro experiments using human hepatocellular carcinoma cells (HepG2) have further elucidated the impact of GenX on metabolic processes. These studies have shown that GenX exposure can lead to liver damage and disrupt lipid metabolism, with observed increases in triglycerides and total cholesterol. researchgate.netnih.gov The toxic effects of GenX in these cells appear to be mediated through the PPARα signaling pathway. researchgate.netnih.gov

Studies in developing zebrafish have also highlighted the metabolic consequences of GenX exposure. nih.gov While one study found that GenX exposure significantly altered one targeted metabolite and 17 metabolic pathways, another study focusing on early-life exposure noted alterations in genes related to neuron differentiation and growth. nih.govresearchgate.net These findings suggest that GenX can induce global metabolic dysregulation, particularly affecting pathways crucial for growth and development. nih.gov

Mechanistic Studies of Biological Activity (e.g., Interaction with Molecular Targets)

The biological activity of perfluorinated this compound is multifaceted, involving interactions with several molecular targets. A significant body of research points to the activation of the nuclear receptor PPARα as a key mode of action for the liver toxicity observed in mice. nih.gov This activation leads to changes in gene expression related to fatty acid metabolism and cell proliferation, ultimately resulting in liver hypertrophy. nih.gov It is important to note that the relevance of this PPARα-mediated mode of action to humans is considered limited. nih.gov

Beyond PPARα, GenX has been shown to interact with other crucial cellular components. In human liver cells (HepG2), GenX can induce apoptosis through an intrinsic pathway. nih.gov This process is initiated by an increase in intracellular reactive oxygen species (ROS), indicating the induction of oxidative stress. nih.gov The apoptotic cascade involves the upregulation of key apoptosis-related genes, including caspase-3, caspase-9, CHOP, and p53. nih.gov

Furthermore, GenX has been found to interact with transport proteins that are vital for protecting sensitive organs. nih.gov Specifically, at the blood-brain barrier, GenX can inhibit the activity of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), but not multidrug resistance-associated protein 2 (MRP2), in rat brain capillaries. nih.gov This inhibition could potentially compromise the barrier's ability to prevent harmful substances from entering the brain. nih.gov Computational studies have also explored the binding mechanism of GenX to human serum albumin (HSA), the primary carrier protein in blood plasma, suggesting potential impacts on the transport and bioavailability of endogenous and exogenous substances. acs.org

In silico screening has identified several other potential molecular targets for GenX, with seven receptors showing a significantly high binding affinity in molecular docking studies. These findings, coupled with in vitro validation, suggest that GenX can have a broad range of effects on cellular signaling pathways. nih.gov

Toxicological Research and Hazard Assessment of Perfluorinated this compound

The toxicological profile of perfluorinated this compound, particularly GenX, has been the subject of extensive investigation to understand its potential hazards to human health and the environment.